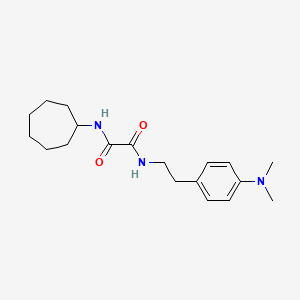
3-methyl-6-(4-(quinolin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-methyl-6-(4-(quinolin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione" is a synthetic molecule that appears to be related to a class of compounds that exhibit a range of pharmacological properties. The structure of the compound suggests that it is a pyrimidine derivative with a quinoline and piperazine moiety, which are often found in substances with potential therapeutic effects.
Synthesis Analysis
The synthesis of related compounds has been described in several studies. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent was synthesized by nucleophilic attack of amines on 2,4,6-trichloropyrimidine . Another study reported the synthesis of 6-fluoro-7-piperazin-1-yl-9-cyclopropyl-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-diones, which involved key steps such as regiospecific displacement and intramolecular nucleophilic displacement cyclization . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in several papers. For example, the asymmetric unit of a similar compound contained two independent molecules with the piperazine ring adopting a chair conformation, and the dihedral angles between the pyrimidine and quinoline rings were reported . Such structural details are crucial for understanding the molecular interactions and potential biological activity of the compound.
Chemical Reactions Analysis
Chemical reactions involving pyrimidine derivatives have been explored in the literature. The aminomethylation of pyrimidine diones to produce aminomethyl-substituted derivatives has been documented . Additionally, the reactivity of pyrimidine compounds with alkylamides and the formation of amino derivatives have been studied . These reactions could be relevant to the functionalization of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be inferred from related studies. For instance, the formation of a salt-type adduct between a pyrimidine derivative and piperidine, which involved extensive hydrogen bonding, was reported . Such interactions could influence the solubility, stability, and reactivity of the compound. Moreover, DFT studies on tautomeric preferences of related compounds provide insights into the stability and electronic properties of the molecule .
科学的研究の応用
Synthesis and Characterization
The synthesis of derivatives related to the specified compound involves the condensation of aromatic aldehydes with 3-methyl-1H-pyrimido[6,1-b]quinazoline1,10(4H)-diones derivatives in the presence of piperidine. These derivatives are characterized by IR, 1H NMR, 13C NMR, and mass spectral studies, confirming their structural integrity. Such methodologies enable the creation of compounds with potential biological activities, including antibacterial and antifungal effects (Ravi R. Vidule, 2011).
Antimicrobial Activity
Compounds synthesized from the chemical structure of interest have been evaluated for their in vitro antibacterial activity against pathogens like Escherichia coli and Salmonella typhi. Antifungal activity was assessed against Aspergillus niger and Penicillium chrysogenum. Some compounds exhibited promising activities, indicating their potential as antimicrobial agents (Ravi R. Vidule, 2011).
Molecular Docking and Biological Studies
Further investigations into these derivatives include Density Functional Theory (DFT) calculations, Human Serum Albumin (HSA) binding studies, and molecular docking. These studies elucidate the molecular interactions and potential bioactivity mechanisms, showcasing how such compounds can interact with biological targets (Arul Murugesan et al., 2021).
Potential Antiviral Activity
Exploratory research into the antiviral activity of pyrimido quinolin derivatives against influenza virus highlights the possibility of these compounds serving as inhibitors of viral replication. Such studies suggest a promising avenue for developing novel antiviral drugs, particularly against pandemic influenza strains (M. Paulpandi et al., 2013).
Cytotoxic Activity
The cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the chemical structure of interest, has been evaluated against various cancer cell lines. Some compounds demonstrated potent cytotoxic effects, indicating their potential in cancer therapy research (L. Deady et al., 2003).
特性
IUPAC Name |
3-methyl-6-(4-quinolin-4-ylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-21-17(24)12-16(20-18(21)25)23-10-8-22(9-11-23)15-6-7-19-14-5-3-2-4-13(14)15/h2-7,12H,8-11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXJJHNREIITRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


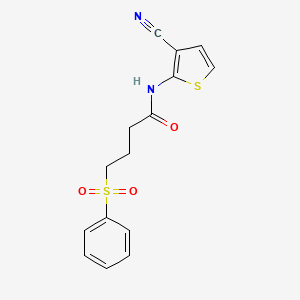
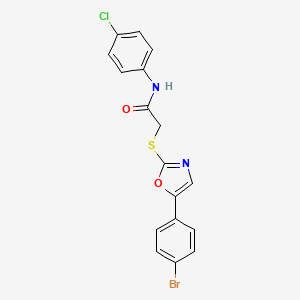

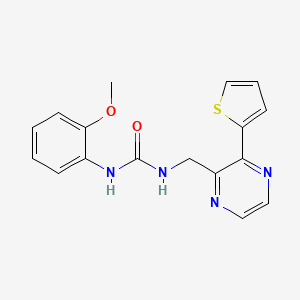
![Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate](/img/structure/B2506180.png)
![Boc-Ala[3-(1-THQ)]-OH](/img/structure/B2506181.png)
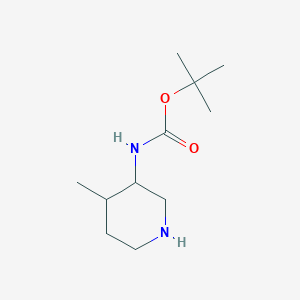

![5-(Piperidine-1-carbonyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B2506189.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2506190.png)
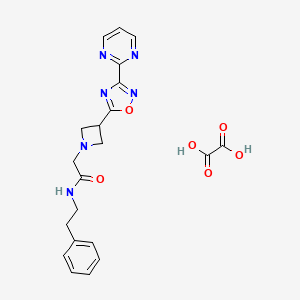
![1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2506193.png)
